molecular formula C10H12N2O2S2 B2433356 Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 2248355-79-3

Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No. B2433356
CAS RN: 2248355-79-3
M. Wt: 256.34
InChI Key: XJXAAOSULKDVGF-UHFFFAOYSA-N
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Description

“Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate” is a chemical compound with the molecular formula C10H12N2O2S2 and a molecular weight of 256.34. It is a part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, like “Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate”, involves the reduction of tert-butylsulfinyl ketimines . The diastereoselectivity of the reduction can vary depending on the reducing agent used .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate” is based on the 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

properties

IUPAC Name

tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c1-10(2,3)14-8(13)6-4-5-7(15-6)12-9(11)16-5/h4H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXAAOSULKDVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(S1)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate

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